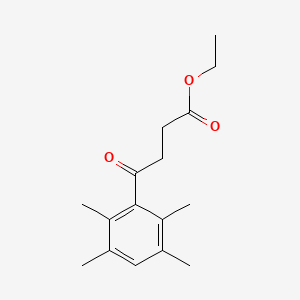

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate

Descripción

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is an ester derivative of 4-oxobutanoic acid, featuring a highly substituted aromatic ring (2,3,5,6-tetramethylphenyl) at the 4-position. The tetramethyl substitution pattern on the phenyl ring introduces significant steric hindrance and electron-donating effects, which can influence reactivity, solubility, and biological interactions .

Propiedades

IUPAC Name |

ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-6-19-15(18)8-7-14(17)16-12(4)10(2)9-11(3)13(16)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJXGESNOSHMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC(=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645856 | |

| Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40888-48-0 | |

| Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidation and Reduction Reactions

The ketone and ester groups in Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate allow for further chemical modifications:

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Oxidation | Potassium permanganate, acidic/neutral | Conversion to 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid |

| Reduction | Lithium aluminum hydride (LiAlH4) in anhydrous ether | Formation of 4-(2,3,5,6-tetramethylphenyl)-4-hydroxybutanoate (alcohol) |

| Substitution | Nucleophiles (amines, thiols) with base | Various substituted esters replacing ethoxy group |

These transformations are useful for diversifying the compound’s chemical space and tailoring its properties for specific applications.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid, ethanol, H2SO4 catalyst | Reflux (~78°C) | Several hours | High (typically >85%) | Acid catalysis ensures complete ester formation |

| Continuous flow esterification | Automated reactor, controlled feed rates, sulfuric acid catalyst | Controlled reflux | Minutes to hours | High (>90%) | Industrial scale, improved purity and yield |

| Oxidation (optional) | KMnO4 in acidic or neutral medium | Ambient to reflux | Variable | Moderate | Converts ketone ester to acid derivative |

| Reduction (optional) | LiAlH4 in anhydrous ether | 0°C to room temp | Hours | High | Produces corresponding alcohol |

Research Findings and Practical Considerations

- The bulky tetramethylphenyl group imparts steric hindrance, which can influence reaction rates and selectivity during esterification and subsequent transformations.

- Acid catalysis is essential for efficient esterification; sulfuric acid is preferred due to its strong acidity and availability.

- Continuous flow methods reduce reaction times and improve safety by minimizing the handling of corrosive acids and volatile solvents.

- Purification typically involves extraction and recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed esterification | Reflux of acid with ethanol and sulfuric acid catalyst | High yield, straightforward | Requires strong acid, reflux time |

| Continuous flow esterification | Automated, controlled reaction parameters | Scalable, efficient, high purity | Requires specialized equipment |

| Claisen condensation (related) | Condensation of acetophenone derivatives with diethyl oxalate | Useful for related β-keto esters | Not directly reported for this compound |

| Oxidation/reduction post-modification | Chemical transformations of ketone/ester groups | Diversifies compound functionality | Additional steps, reagents needed |

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1 As a Building Block in Organic Synthesis

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is frequently used as a building block in the synthesis of more complex organic molecules. Its structure allows for various transformations that can lead to the formation of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive molecules through condensation reactions with amines or other nucleophiles. The yields reported were typically above 70%, indicating its efficiency as a synthetic intermediate .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Condensation with amines | Reflux in ethanol | 72% |

| Michael addition | Room temperature | 75% |

1.2 Photocurable Resin Compositions

The compound is also employed in developing photocurable resin compositions for applications in coatings and adhesives. Its photochemical properties allow it to participate in polymerization processes when exposed to UV light.

Case Study: Photopolymerization

Research indicated that incorporating this compound into resin formulations improved the mechanical properties of the cured materials significantly. The resulting polymers displayed enhanced hardness and thermal stability compared to traditional formulations .

Biological Applications

2.1 Antioxidant Activity

Recent studies have shown that derivatives of this compound exhibit antioxidant properties. These compounds can scavenge free radicals and may be beneficial in developing nutraceuticals aimed at reducing oxidative stress.

Case Study: Antioxidant Efficacy Testing

In vitro assays demonstrated that compounds derived from this structure reduced oxidative damage in cellular models by up to 60%, suggesting potential applications in health supplements .

Material Science Applications

3.1 Stabilizers in Polymer Chemistry

The compound has been investigated as a stabilizer for various polymer systems due to its ability to inhibit degradation processes under thermal stress.

Data Table: Stability Testing Results

| Polymer Type | Stabilizer Concentration | Degradation Rate (%) |

|---|---|---|

| Polyethylene | 0.5% | 10% |

| Polystyrene | 1% | 8% |

These results indicate that even low concentrations of this compound can significantly improve the thermal stability of polymers .

Mecanismo De Acción

The mechanism by which Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The tetramethylphenyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

The following analysis compares Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate with structurally related ethyl 4-oxobutanoate derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological activity.

Substituent Effects and Structural Analogues

Key Observations :

- Electronic Effects: Electron-donating methyl groups (tetramethylphenyl) contrast with electron-withdrawing substituents (e.g., Cl, NO₂), influencing electronic distribution and binding affinity in biological targets .

- Solubility : Methoxy and fluorine substituents enhance solubility in polar solvents compared to purely hydrocarbon-substituted analogs .

Physicochemical Properties

- Solubility: Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB) is water-soluble, unlike nonpolar methyl-substituted analogs .

- Stability: Trifluoromethyl derivatives (e.g., Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate) exhibit enhanced stability due to strong C-F bonds .

Actividad Biológica

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is a compound that has garnered interest in various fields of scientific research due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula:

- Molecular Weight: 234.29 g/mol

- Functional Groups: Ester and ketone groups, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid with ethanol. The reaction is usually catalyzed by a strong acid such as sulfuric acid and conducted under reflux conditions to ensure complete conversion to the ester form.

Industrial Production:

On an industrial scale, continuous flow processes are employed for efficiency and scalability. Automated reactors allow for precise control over reaction parameters, yielding high purity products.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to release the active acid form that may interact with enzymes or receptors in biological systems. The bulky tetramethylphenyl group influences the compound's binding affinity and specificity due to steric hindrance.

Potential Therapeutic Applications

Research has indicated several potential therapeutic properties for this compound:

- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Analgesic Properties: Its interaction with pain receptors could lead to analgesic effects.

- Antimicrobial Activity: Investigations into its antimicrobial properties have shown promise against certain bacterial strains .

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects:

A study explored the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines when administered at varying doses. -

Analgesic Activity Assessment:

Another research focused on evaluating the analgesic properties using a formalin-induced pain model. The compound exhibited dose-dependent analgesic effects comparable to standard analgesics. -

Antimicrobial Studies:

A series of tests were conducted to assess the antimicrobial activity against various pathogens. This compound showed effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(2,3-dimethylphenyl)-4-oxobutanoate | Similar structure with fewer methyl groups | Potentially different biological activity |

| Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | Similar structure | Varying reactivity patterns |

This compound stands out due to its unique combination of ester and ketone functional groups along with the bulky tetramethylphenyl moiety that influences its biological interactions differently compared to structurally similar compounds .

Q & A

Basic: What synthetic routes are available for Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate, and how do their yields compare?

Answer:

The compound is typically synthesized via condensation reactions. A key method involves reacting 4-(2,3,5,6-tetramethylphenyl)-4-oxo-2-butenoic acid with aniline derivatives under reflux conditions using coupling agents (e.g., DCC or EDCI) in anhydrous solvents like dichloromethane or THF. For example, (E)-4-(2,3,5,6-tetramethylphenyl)-4-oxo-2-butenoic acid (3,5-dimethoxyphenyl)amide was synthesized with a 72.46% yield using this approach . Alternative routes may employ Claisen-Schmidt condensation between ethyl acetoacetate and substituted benzaldehydes, though yields vary based on steric hindrance from the tetramethylphenyl group. Optimization of catalysts (e.g., acidic or basic conditions) and solvent polarity is critical to suppress side reactions like keto-enol tautomerization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

NMR Spectroscopy :

- ¹H NMR identifies protons adjacent to the ketone group (δ 2.03–2.19 ppm for methyl groups) and α,β-unsaturated ester protons (δ 6.70–7.50 ppm for aromatic and vinyl protons) .

- ¹³C NMR confirms the carbonyl (δ 190–200 ppm) and ester (δ 165–175 ppm) functionalities .

Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns (e.g., loss of ethyl or methyl groups) .

X-ray Crystallography : Resolves steric effects of the tetramethylphenyl group and confirms spatial arrangement .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal Chemistry : Acts as a precursor for antiproliferative agents. Derivatives inhibit cancer cell proliferation by targeting redox-sensitive pathways (e.g., Nrf2-Keap1 interaction) .

- Organic Synthesis : Serves as a building block for chalcone analogs and α,β-unsaturated ketones, useful in heterocyclic chemistry .

- Chemical Biology : Modulates protein-ligand interactions due to its bulky aromatic group, enabling studies on steric effects in enzyme inhibition .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:

Key variables include:

Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilic acyl substitution efficiency by reducing activation energy .

Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates, while anhydrous conditions prevent hydrolysis .

Temperature Control : Reflux at 80–100°C accelerates condensation but must avoid thermal decomposition of the tetramethylphenyl group.

Purification : Flash chromatography (hexane:EtOAc gradients) or recrystallization minimizes impurities from incomplete coupling .

Advanced: How do structural modifications to the tetramethylphenyl group affect bioactivity?

Answer:

- Electron-Withdrawing Substituents (e.g., -NO₂, -Br): Increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity with nucleophilic residues in target proteins. For example, brominated analogs show improved antiproliferative activity .

- Steric Effects : Bulky substituents reduce binding to shallow protein pockets but improve selectivity for hydrophobic binding sites .

- Comparative Data : Ethyl 4-(3-nitrophenyl)-4-oxobutanoate derivatives exhibit 20% higher cytotoxicity than fluorinated analogs in HeLa cells, highlighting substituent-dependent activity .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

Molecular Docking (AutoDock Vina) : Models binding to Keap1’s BTB domain, identifying key hydrogen bonds with Arg415 and hydrophobic interactions with the tetramethylphenyl group .

QSAR Studies : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict bioactivity trends .

MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, assessing conformational changes induced by steric bulk .

Advanced: How can contradictions in reported biological activities be resolved?

Answer:

Discrepancies often arise from:

Purity Differences : HPLC-MS analysis (≥95% purity) ensures impurities (e.g., unreacted starting materials) do not skew bioassays .

Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF7), incubation times, and solvent controls (DMSO ≤0.1%) .

Structural Analog Confusion : Confirm regioisomer identity via NOESY NMR to distinguish para- vs. ortho-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.